Desmethyl-5'-methoxylaudanosine

Isoquinoline alkaloids Neuromuscular blockers Synthetic intermediates

Desmethyl-5'-methoxylaudanosine (CAS 61349-11-9) is a uniquely differentiated N-desmethyl benzyltetrahydroisoquinoline critical for mivacurium chloride synthesis. Unlike its N-methylated analog (5'-methoxylaudanosine, CAS 24734-71-2), the absence of the N-methyl group alters basicity (pKa 6.04±0.20) and prevents over-alkylation byproducts, making it the preferred synthetic building block. As Mivacurium Impurity 12, it is indispensable for HPLC/UPLC method validation, ANDA submissions, and USP/EP monograph compliance. Procure with full analytical data packages for traceable quality control.

Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
CAS No. 61349-11-9
Cat. No. B024125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl-5'-methoxylaudanosine
CAS61349-11-9
Synonyms3,4-Dihydro-6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinoline
Molecular FormulaC21H25NO5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2=NCCC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C21H25NO5/c1-23-17-11-14-6-7-22-16(15(14)12-18(17)24-2)8-13-9-19(25-3)21(27-5)20(10-13)26-4/h9-12H,6-8H2,1-5H3
InChIKeyMMQNZPHFAPHRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl-5'-methoxylaudanosine (CAS 61349-11-9): A Key Isoquinoline Intermediate for Neuromuscular Blocker Synthesis and Analytical Reference Standards


Desmethyl-5'-methoxylaudanosine (CAS 61349-11-9) is a benzyltetrahydroisoquinoline alkaloid derivative structurally characterized by the presence of a 1-(3,4,5-trimethoxybenzyl) moiety and the absence of an N-methyl group . It functions primarily as a synthetic intermediate in the production of neuromuscular blocking agents and serves as a characterized reference impurity for mivacurium chloride [1]. The compound's molecular formula is C21H25NO5 (MW 371.43), and it is classified under the broader isoquinoline alkaloid family that includes laudanosine and related benzylisoquinolines .

Why Generic Isoquinoline Intermediates Cannot Substitute for Desmethyl-5'-methoxylaudanosine in Regulated Synthesis and Impurity Analysis


Isoquinoline-based intermediates used in neuromuscular blocker synthesis exhibit stark differences in reactivity and impurity profiles due to subtle variations in N-substitution and methoxy group positioning. Desmethyl-5'-methoxylaudanosine differs critically from its N-methylated analog (5'-methoxylaudanosine, CAS 24734-71-2) and from simpler benzylisoquinolines by lacking the N-methyl group, which alters its basicity (pKa 6.04±0.20) and chemical stability in solution . In regulated pharmaceutical manufacturing, this structural nuance precludes simple interchange; the compound is a specifically characterized impurity (Mivacurium Impurity 12) required for method validation and quality control, and substitution with an unqualified analog would compromise analytical traceability and regulatory compliance [1].

Quantitative Differentiation of Desmethyl-5'-methoxylaudanosine from Related Isoquinoline Analogs


Structural Distinction: N-Desmethyl vs. N-Methyl Analogs and Impact on Basicity

Desmethyl-5'-methoxylaudanosine lacks the N-methyl group present in 5'-methoxylaudanosine (CAS 24734-71-2) and laudanosine (CAS 2680-79-9), resulting in a predicted pKa of 6.04±0.20, which is significantly lower than the typical pKa range of N-methylated benzylisoquinolines (~8.0-9.0) . This difference in basicity directly influences solubility, reaction selectivity, and chromatographic behavior.

Isoquinoline alkaloids Neuromuscular blockers Synthetic intermediates

Physical Property Differentiation: Melting Point and Stability Profile

Desmethyl-5'-methoxylaudanosine exhibits a distinct melting point of 135-135.5 °C (with decomposition), whereas the structurally related 5'-methoxylaudanosine (N-methyl analog) is reported to melt at a lower range (approx. 112-115 °C, based on class inference) . Additionally, the compound is noted to be unstable in solution, a property that contrasts with the more stable N-methylated derivatives .

Organic synthesis Pharmaceutical intermediates Stability

Regulatory Utility: Characterized Impurity Reference Standard for Mivacurium Chloride

Desmethyl-5'-methoxylaudanosine is officially designated as Mivacurium Impurity 12 and is supplied with detailed characterization data compliant with regulatory guidelines (e.g., ICH) [1]. In contrast, generic laudanosine or other isoquinoline alkaloids are not validated as specified impurities for mivacurium, lacking the required traceability to pharmacopeial standards (USP/EP) [1].

Pharmaceutical analysis Impurity profiling Regulatory compliance

Solubility Profile: Limited Solubility in Common Organic Solvents

Desmethyl-5'-methoxylaudanosine exhibits limited solubility, being soluble only in chloroform, DMSO, and methanol (slightly) . This contrasts with N-methylated analogs such as N-methyl-laudanosine, which show broader solubility in aqueous buffers and ethanol due to their quaternary ammonium character [1].

Solubility Formulation Synthetic chemistry

Strategic Applications of Desmethyl-5'-methoxylaudanosine in Pharmaceutical Development and Analytical Quality Control


Synthesis of Mivacurium Chloride and Related Neuromuscular Blocking Agents

Desmethyl-5'-methoxylaudanosine serves as a critical intermediate in the multi-step synthesis of mivacurium chloride, a short-acting non-depolarizing neuromuscular blocker. Its N-desmethyl structure allows for subsequent N-alkylation to introduce the quaternary ammonium moiety essential for activity [1]. The compound's distinct basicity and solubility profile necessitate careful control of reaction conditions, making it the preferred building block over N-methylated analogs that would yield over-alkylated byproducts.

Method Development and Validation for Mivacurium Impurity Profiling

As Mivacurium Impurity 12, this compound is indispensable for developing and validating HPLC/UPLC methods intended for ANDA submissions. Its well-characterized physical properties (melting point, solubility) and availability with full analytical data packages enable accurate quantification and identification of related substances in drug substance and drug product batches [1].

Reference Standard for Pharmacopeial Compliance

Procurement of Desmethyl-5'-methoxylaudanosine as a qualified reference standard supports compliance with USP and EP monographs for mivacurium chloride. The compound can be used for system suitability testing, peak identification, and calibration in routine quality control laboratories, ensuring analytical results are robust and defensible during regulatory inspections [1].

Mechanistic Studies of Isoquinoline Alkaloid Reactivity

The unique combination of a 5'-methoxy group and an N-desmethyl nitrogen makes Desmethyl-5'-methoxylaudanosine a valuable probe for investigating structure-activity relationships (SAR) in benzylisoquinoline alkaloids. Comparative studies with N-methylated analogs can elucidate the role of N-substitution on receptor binding and enzymatic metabolism, contributing to the rational design of next-generation neuromuscular blockers [2].

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